Sutezolid

Antimicrobial Susceptibility Testing Multidrug-Resistant Tuberculosis Oxazolidinone Comparator

Sutezolid (PNU-100480) is the oxazolidinone of choice for MDR-TB and NTM drug discovery. Its defining single-atom substitution—sulfur replacing the morpholine oxygen of linezolid—delivers a proven superior selectivity index: potent antimycobacterial activity (MIC50 and MIC90 both 0.5 µg/mL against MDR/pre-XDR clinical isolates) with a wider mitochondrial safety margin. Procure Sutezolid as the essential benchmark reference standard for microplate Alamar blue and broth microdilution assays, as the stringent comparator for de-risking next-generation oxazolidinone safety, and as a core building block for novel all-oral TB combination regimens. Base procurement on compound-specific evidence, not class assumptions.

Molecular Formula C16H20FN3O3S
Molecular Weight 353.4 g/mol
CAS No. 168828-58-8
Cat. No. B1681842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSutezolid
CAS168828-58-8
SynonymsPF-02341272;  PF02341272;  PF 02341272;  PNU-100480;  PNU 100480;  PNU100480;  U-100480;  U 100480;  U100480;  Sutezolid.
Molecular FormulaC16H20FN3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
InChIInChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
InChIKeyFNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sutezolid (PNU-100480) for Tuberculosis Research: Procurement Guide to a Next-Generation Oxazolidinone Antibiotic


Sutezolid (CAS 168828-58-8, also known as PNU-100480, U-100480, PF-02341272) is an investigational thiomorpholinyl oxazolidinone antibiotic being developed for the treatment of drug-resistant tuberculosis. It differs structurally from the approved first-in-class oxazolidinone linezolid by a single atom substitution: the morpholine oxygen in linezolid is replaced with a sulfur atom, forming a thiomorpholine ring [1][2]. This structural modification underpins its distinct pharmacological profile, which includes enhanced in vitro potency against Mycobacterium tuberculosis and an improved safety margin in preclinical models of mitochondrial toxicity. Sutezolid acts as a bacterial protein synthesis inhibitor by binding to the 23S rRNA of the 50S ribosomal subunit, a mechanism that avoids cross-resistance with standard anti-tubercular agents [3].

Why Generic Substitution of Sutezolid for Linezolid or Other Oxazolidinones is Scientifically Unjustified


Despite belonging to the same oxazolidinone class, compounds such as linezolid, tedizolid, delpazolid, contezolid, and sutezolid exhibit starkly divergent antimicrobial and toxicity profiles that preclude simple interchangeability. Linezolid, while effective, is associated with dose- and duration-limiting toxicities—specifically myelosuppression and peripheral neuropathy—that arise from the inhibition of mammalian mitochondrial protein synthesis (MPS) [1]. Tedizolid, approved for acute bacterial skin infections, demonstrates improved MPS selectivity but inferior potency against slowly growing mycobacteria like M. tuberculosis [2]. Newer analogs like delpazolid and contezolid show variable activity across mycobacterial species and cannot be assumed to replicate the specific profile of sutezolid [3]. Sutezolid's unique combination of high potency against M. tuberculosis and a superior selectivity index (the ratio of MPS inhibition IC50 to MIC) is a direct result of its specific chemical structure and metabolic pathway, which are not shared by its in-class comparators. Therefore, procurement decisions must be driven by compound-specific evidence rather than class-based assumptions.

Sutezolid Quantitative Comparative Evidence: Potency, Selectivity, and Activity Against Drug-Resistant TB


Sutezolid Exhibits the Lowest MIC50 and MIC90 Against MDR and Pre-XDR TB Clinical Isolates Compared to Four Oxazolidinone Comparators

In a 2025 study of 177 clinical M. tuberculosis isolates (67 MDR-TB, 110 pre-XDR-TB) from Hainan, China, sutezolid (SZD) demonstrated the strongest overall antibacterial activity. Its MIC50 and MIC90 values were both 0.5 µg/mL. This was significantly more potent than linezolid (LZD), tedizolid (TZD), contezolid (CZD), and delpazolid (DZD) [1]. The statistical ranking of potency was SZD > TZD > LZD > CZD = DZD.

Antimicrobial Susceptibility Testing Multidrug-Resistant Tuberculosis Oxazolidinone Comparator

Sutezolid Demonstrates 4- to 8-Fold Superior Potency Over Linezolid Against Key Slowly Growing Nontuberculous Mycobacteria

Against clinical isolates of slowly growing mycobacteria (SGM) from Beijing, sutezolid exhibited potent activity. For Mycobacterium intracellulare, sutezolid had an MIC50 of 2 µg/mL and MIC90 of 4 µg/mL, which were 4- to 8-fold lower than those of linezolid [1]. A similar 4- to 8-fold MIC reduction versus linezolid was observed against M. avium complex (MAC) [1].

Nontuberculous Mycobacteria In Vitro Activity Comparative Potency

Sutezolid Shows a 16.7% Improvement in Bacterial Clearance Rate in Phase 2b Clinical Trials Over Comparator Regimens

In the PanACEA-SUDOCU-01 phase 2b dose-finding trial, sutezolid led to a 16.7% improvement in bacterial clearance rate compared to the no-sutezolid control arm (p<0.05) [1]. This clinical evidence of added bactericidal activity over standard combination therapy supports sutezolid's role as a critical component in novel TB regimens.

Clinical Trial Bactericidal Activity Phase 2b

Sutezolid's Selectivity Index (MPS IC50 / MIC) for M. tuberculosis is Superior to That of Linezolid and Tedizolid

A side-by-side profiling study of oxazolidinones found a large range of selectivity indices (MPS IC50 / MIC) across the class. Sutezolid and TBI-223 were identified as the most promising candidates, with selectivity indices suggesting a wider therapeutic window compared to linezolid and tedizolid [1]. This indicates that sutezolid achieves potent antimycobacterial activity with a lower relative risk of mitochondrial protein synthesis (MPS) inhibition, which is the proposed mechanism for clinical myelosuppression and neuropathy.

Mitochondrial Toxicity Therapeutic Window Selectivity Index

Sutezolid Demonstrates Superior Bactericidal Activity to Linezolid in Preclinical Hollow Fiber and Whole Blood Models

Sutezolid has been repeatedly described as a linezolid analog with 'superior bactericidal activity' against M. tuberculosis in multiple preclinical models, including the hollow fiber infection model, whole blood bactericidal assay (WBA), and mouse models [1][2]. The Phase 2a trial confirmed the detectability of this activity in patients, establishing the translational relevance of these models [2].

Preclinical Model Hollow Fiber Whole Blood Assay

Optimal Research and Industrial Application Scenarios for Sutezolid


As a High-Potency Positive Control in In Vitro Drug Susceptibility Testing of MDR/XDR-TB Isolates

Given its demonstrated lowest MIC50 and MIC90 (both 0.5 µg/mL) against a panel of MDR and pre-XDR TB clinical isolates [1], sutezolid is ideally suited as a reference standard or positive control in any microplate Alamar blue or broth microdilution assay evaluating novel anti-tubercular agents. Its superior potency provides a stringent benchmark for assessing the activity of new compounds against highly resistant M. tuberculosis strains.

As a Lead Comparator in Preclinical Studies of Oxazolidinone Safety and Mitochondrial Toxicity

Sutezolid's superior selectivity index, reflecting a wider therapeutic window between antimycobacterial activity and mitochondrial protein synthesis inhibition compared to linezolid and tedizolid [2], makes it an essential comparator in any study aimed at de-risking new oxazolidinone analogs. It represents the current benchmark for a potentially safer oxazolidinone and should be included in side-by-side toxicity profiling to validate the safety gains of novel candidates.

As a Core Component in Optimizing Combination Therapy Regimens for Tuberculosis

The clinical evidence of a 16.7% improvement in bacterial clearance rate when sutezolid is added to a background regimen [3] positions it as a critical building block for constructing novel TB drug combinations. Researchers developing all-oral, shorter treatment regimens for both drug-sensitive and drug-resistant TB should prioritize sutezolid's procurement to explore its synergistic potential with other agents like bedaquiline, pretomanid, and moxifloxacin.

For Investigating Spectrum of Activity Against Nontuberculous Mycobacteria (NTM)

Sutezolid exhibits 4- to 8-fold greater potency than linezolid against clinically relevant slowly growing mycobacteria such as M. intracellulare and M. avium complex [4]. Therefore, it is the oxazolidinone of choice for research programs focused on NTM lung disease. Its inclusion in susceptibility panels for NTM clinical isolates and in vivo models of NTM infection is strongly supported by this comparative potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sutezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.